2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol
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Overview
Description
2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol: is an organic compound with the molecular formula C14H13NOS and a molecular weight of 243.32 g/mol . This compound is known for its unique structure, which includes a phenol group and an imine linkage, making it a valuable material in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol typically involves the condensation reaction between 3-(methylthio)aniline and salicylaldehyde. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification methods, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenol group in 2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol can undergo oxidation reactions to form quinone derivatives.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Nitrated or halogenated phenol derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Employed in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. For instance, its phenol group can form hydrogen bonds with biological molecules, while the imine linkage can interact with nucleophiles. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 2-((E)-{[3-(methylthio)phenyl]imino}methyl)aniline
- 2-((E)-{[3-(methylthio)phenyl]imino}methyl)benzene
- 2-((E)-{[3-(methylthio)phenyl]imino}methyl)thiophenol
Comparison: Compared to similar compounds, 2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol is unique due to the presence of both a phenol group and an imine linkage. This dual functionality enhances its versatility in chemical reactions and broadens its range of applications in scientific research.
Properties
IUPAC Name |
2-[(3-methylsulfanylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c1-17-13-7-4-6-12(9-13)15-10-11-5-2-3-8-14(11)16/h2-10,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGFWFKGIJYKRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N=CC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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